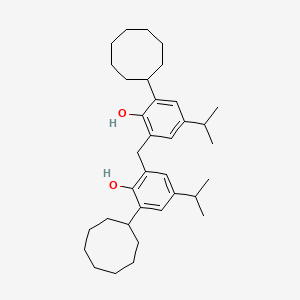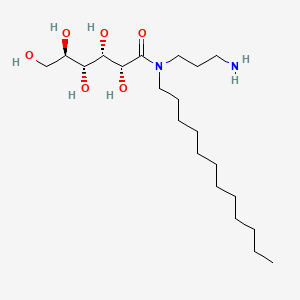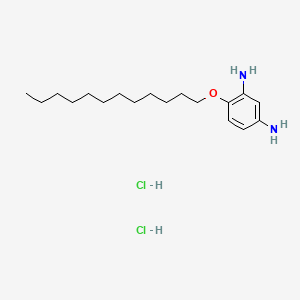
Bis(2-hydroxypropyl) bicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxypropyl) bicarbamate is an organic compound with the molecular formula C8H16N2O6. It is a type of carbamate, which is a functional group characterized by the presence of a carbonyl group attached to both an amine and an alcohol group. Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-hydroxypropyl) bicarbamate can be synthesized through the reaction of 2-hydroxypropylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of the Intermediate: 2-hydroxypropylamine reacts with phosgene to form an intermediate chloroformate.
Formation of the Carbamate: The intermediate chloroformate then reacts with another molecule of 2-hydroxypropylamine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxypropyl) bicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form 2-hydroxypropylamine and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: 2-hydroxypropylamine and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Bis(2-hydroxypropyl) bicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(2-hydroxypropyl) bicarbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl) bicarbamate
- Bis(2-hydroxybutyl) bicarbamate
- Bis(2-hydroxypropyl) carbamate
Uniqueness
Bis(2-hydroxypropyl) bicarbamate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of two hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications.
Properties
CAS No. |
85279-81-8 |
|---|---|
Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-hydroxypropyl N-(2-hydroxypropoxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-5(11)3-15-7(13)9-10-8(14)16-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
InChI Key |
MSGFTHUDDIBEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)NNC(=O)OCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


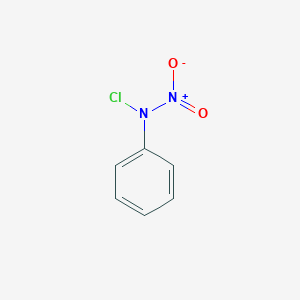
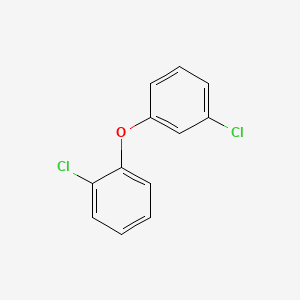


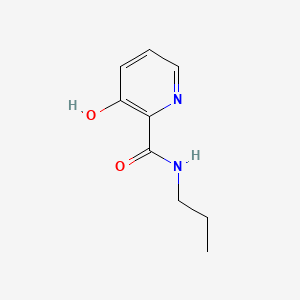
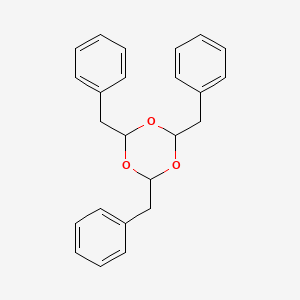
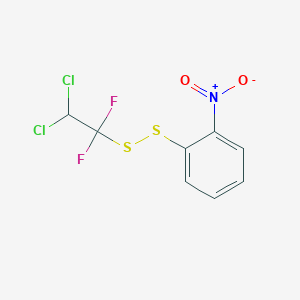
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
